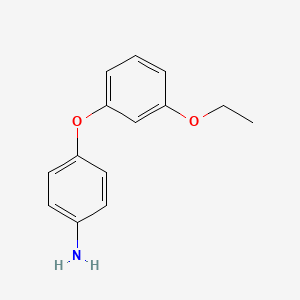
4-(3-Ethoxyphenoxy)aniline
Cat. No. B3155504
Key on ui cas rn:
801989-82-2
M. Wt: 229.27 g/mol
InChI Key: BBAMFGKQKILOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08722695B2
Procedure details


A solution of 1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene (Intermediate 3, 4 g) and tin chloride monohydrate (28.8 g, 139 mmol) in ethyl acetate (200 mL) was heated at reflux overnight (15 hours). The reaction mixture was cooled down. It was then diluted with ethyl acetate (50 mL), washed with saturated NaHCO3 (100 mL), brine (100 mL) and dried over sodium sulphate. After evaporation of the volatiles, the residue was purified by an SCX (wash of the column with methanol, adsorption of the compound, wash with methanol (3CV), desorption with 2N methanolic ammonia (3CV)). Evaporation afforded the title compound (2.9 g).
Name
1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene
Quantity
4 g
Type
reactant
Reaction Step One

Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:5]=1)[CH3:2].O.[Sn](Cl)(Cl)(Cl)Cl>C(OCC)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([O:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC(=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
Intermediate 3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC(=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
28.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[Sn](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight (15 hours)
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NaHCO3 (100 mL), brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by an SCX (
|
WASH
|
Type
|
WASH
|
|
Details
|
wash of the column with methanol, adsorption of the compound
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with methanol (3CV), desorption with 2N methanolic ammonia (3CV))
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C=C(C=CC1)OC1=CC=C(N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
